molecular formula C22H23N5O5 B2883459 8-ANILINO-7-(2-HO-3-(4-METHOXYPHENOXY)PR)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE CAS No. 505081-14-1

8-ANILINO-7-(2-HO-3-(4-METHOXYPHENOXY)PR)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B2883459
CAS No.: 505081-14-1
M. Wt: 437.456
InChI Key: RTHVDHPKAUTVQZ-UHFFFAOYSA-N
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Description

8-ANILINO-7-(2-HO-3-(4-METHOXYPHENOXY)PR)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a synthetic purine-2,6-dione derivative with structural modifications at positions 3, 7, and 8. The compound features:

  • 3-Methyl substitution: Enhances metabolic stability by reducing susceptibility to oxidative demethylation.
  • 7-Substituent: A 2-hydroxy-3-(4-methoxyphenoxy)propyl group, introducing both hydrophilic (hydroxyl) and lipophilic (aromatic methoxyphenoxy) moieties.

This compound is commercially available as a research chemical (Catalog No: R140538-1EA, Millipore/Sigma) for $42.57 USD per 10 mg, indicating its use in early-stage pharmacological or biochemical studies .

Properties

IUPAC Name

8-anilino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5/c1-26-19-18(20(29)25-22(26)30)27(21(24-19)23-14-6-4-3-5-7-14)12-15(28)13-32-17-10-8-16(31-2)9-11-17/h3-11,15,28H,12-13H2,1-2H3,(H,23,24)(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHVDHPKAUTVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3=CC=CC=C3)CC(COC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ANILINO-7-(2-HO-3-(4-METHOXYPHENOXY)PR)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting with the preparation of the purine core. The anilino and methoxyphenoxy groups are then introduced through a series of substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

8-ANILINO-7-(2-HO-3-(4-METHOXYPHENOXY)PR)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purines .

Scientific Research Applications

Unfortunately, information regarding the applications of the compound "8-ANILINO-7-(2-HO-3-(4-METHOXYPHENOXY)PR)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE" is limited within the provided search results. However, some of the search snippets do provide potentially relevant information regarding similar compounds and applications that may be related.

Potential Applications and Related Research

  • Malignant Melanoma Treatment: Research on synthesized anti-melanoma agents has identified compounds with activity against B16-F10 tumor cells . For instance, a novel 4-alkoxy-2-aryl-6,7-dimethoxyquinoline derivative demonstrated high activity against B16-F10 tumor cells, comparable to paclitaxel, inhibiting tubulin polymerization and inducing cell cycle arrest . The SAR study indicated that the presence of electron-donating groups in the phenyl ring are most effective, with a methyl group in the para position showing the highest activity .
  • Antibody-Drug Conjugates: An antibody/targeting agent-drug conjugate can include an antibody, antigen-binding fragment or targeting agent and a polymer . This approach could be relevant if "this compound" were used as part of a drug conjugate for targeted therapy.
  • Tryptophan-Kynurenine Metabolism: The tryptophan (Trp)-kynurenine (KYN) metabolic pathway is implicated in various diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Key metabolites such as kynurenine (KYN), quinolinic acid (QUIN), and enzymes like indoleamine 2,3-dioxygenases (IDOs) are being investigated for their roles as risk factors and therapeutic targets .
  • Neuroprotection: KYN metabolites, particularly kynurenic acid (KYNA), have shown neuroprotective effects through their modulation of NMDA receptors . KYNA acts as a potent antioxidant and non-competitive antagonist of NMDA receptors, preventing neurological damage in experimental models of brain disorders .
  • Alkoxyl Compounds: Lignin degradation by white-rot fungi involves free radical reactions catalyzed by oxidative enzymes and metabolites . Several alkoxyl compounds, such as 1-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)-1-propanone, have been synthesized and studied for their degradation pathways and properties .
  • Regiodivergent Reactions: Benzoquinone derivatives undergo regiodivergent reactions with phenolates and anilines to yield different products, indicating their versatility in chemical synthesis .

Related Compounds

  • 4-alkoxy-2-aryl-6,7-dimethoxyquinolines: These compounds have been synthesized and tested for anti-melanoma activity .
  • Paroxetine methanesulfonate: This compound and its salts have disclosed uses in therapy .
  • 8-ANILINO-7-(2-HO-3-(4-MEO-PHENOXY)PR)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: This compound is available for purchase from chemical suppliers .

Mechanism of Action

The mechanism of action of 8-ANILINO-7-(2-HO-3-(4-METHOXYPHENOXY)PR)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences:

Position 8 Substituent: The target compound employs an anilino group, which is less sterically hindered than the benzylamino group in analogs. This may enhance binding to flat aromatic regions in enzymes (e.g., kinases) via π-π interactions.

Position 7 Substituent: The target compound’s 4-methoxyphenoxy group introduces bulky aromaticity and moderate lipophilicity, whereas analogs use smaller substituents:

  • 2-Hydroxy-3-isopropoxypropyl (C19H25N5O4): Balances hydrophilicity (hydroxyl) with lipophilicity (isopropoxy).

Molecular Weight :

  • The target compound is hypothesized to have a higher molecular weight than C17H21N5O4 (359.388 g/mol) due to its larger 7-substituent.

Implications of Structural Variations

  • Solubility: The 2,3-dihydroxypropyl analog (C17H21N5O4) likely exhibits superior aqueous solubility due to polar hydroxyl groups, whereas the target compound’s 4-methoxyphenoxy group may reduce solubility but enhance tissue penetration .
  • Target Selectivity: The anilino group’s planar structure could improve selectivity for flat binding pockets (e.g., ATP-binding sites in kinases) compared to the flexible benzylamino group.
  • Metabolic Stability: The 3-methyl group in the target compound may confer resistance to hepatic degradation compared to non-methylated analogs.

Biological Activity

8-Anilino-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as a purine derivative, has garnered attention due to its potential biological activities. This compound is structurally related to various purine analogs that exhibit significant pharmacological properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C22H23N5O5C_{22}H_{23}N_{5}O_{5}, and it is characterized by a complex structure that includes an aniline moiety and a methoxyphenoxy group. The presence of these functional groups is crucial for its biological activity.

Research indicates that this purine derivative may interact with various biological targets:

  • Antagonism of Receptors : Similar compounds have been studied for their ability to act as antagonists at specific receptors, particularly in the context of inflammatory diseases and cancer therapy.
  • Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit enzymes involved in nucleotide metabolism, which could affect cell proliferation and survival.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 8-anilino derivatives and their mechanisms:

Activity Effect Reference
CCR5 AntagonismInhibits HIV entry into cells
Antitumor ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesModerate to good inhibition
Enzyme InhibitionPotential inhibition of tyrosinase

Case Studies

Several studies have explored the biological effects of similar purine derivatives:

  • HIV Research : A study demonstrated that compounds structurally related to 8-anilino derivatives exhibited potent CCR5 antagonism, which is crucial for blocking HIV entry into host cells. These findings suggest potential applications in antiviral therapies.
  • Cancer Treatment : Research has shown that certain anilino-purine derivatives can induce apoptosis in various cancer cell lines. For instance, a derivative similar to the compound was found to significantly reduce cell viability in breast cancer models by triggering apoptotic pathways.
  • Antimicrobial Activity : A series of studies indicated that related compounds demonstrated antimicrobial properties against a range of pathogens, suggesting their potential use as therapeutic agents in infectious diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-anilino-substituted purine-2,6-dione derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with functionalization of the purine core. Key steps include nucleophilic substitution at the 8-position using anilines and alkylation at the 7-position with hydroxy-phenoxypropyl groups. Optimization variables include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., K₂CO₃ for deprotonation). Purification via column chromatography (hexanes/EtOAc gradients) is critical to isolate intermediates .

Q. How should researchers characterize the structural integrity of this compound, particularly its stereochemistry and substituent positioning?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm regioselectivity (e.g., distinguishing N7 vs. N9 alkylation) and IR spectroscopy to validate hydroxyl and carbonyl groups. High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystals are obtainable) resolves ambiguities in molecular weight and stereochemistry .

Q. What are the primary pharmacological targets hypothesized for this class of purine derivatives?

  • Methodological Answer : Based on structural analogs, targets may include adenosine receptors (A₁/A₂A subtypes) or phosphodiesterases (PDEs). Preliminary screening should involve competitive binding assays (e.g., radioligand displacement) or enzyme inhibition studies. Prioritize targets using computational docking to assess binding affinity .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or off-target effects. Perform metabolite profiling (LC-MS/MS) and plasma stability assays. Use CRISPR-engineered cell lines or isoform-specific inhibitors to isolate target contributions. Orthogonal validation via RNAi knockdown or transgenic animal models is recommended .

Q. What strategies are effective for resolving regioselectivity challenges during the synthesis of 7-alkylated purine derivatives?

  • Methodological Answer : Regioselectivity at N7 vs. N9 is influenced by steric and electronic factors. Employ directing groups (e.g., Boc-protected amines) or transition-metal catalysts (e.g., Pd-mediated cross-coupling) to favor N7 alkylation. Solvent effects (e.g., polar aprotic solvents) and temperature gradients during alkylation can further refine selectivity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the 4-methoxyphenoxypropyl substituent for enhanced potency?

  • Methodological Answer : Systematically vary the phenoxy group’s substituents (e.g., electron-donating vs. withdrawing groups) and alkyl chain length. Use parallel synthesis libraries and assess bioactivity against primary targets. Computational QSAR models (e.g., CoMFA) can predict optimal substitutions, validated by free-energy perturbation (FEP) simulations .

Q. What experimental and computational approaches are suitable for elucidating the compound’s mechanism of action when target pathways are unknown?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify differentially expressed genes/proteins. Pathway enrichment analysis (e.g., KEGG, GO) highlights candidate mechanisms. Validate hypotheses using CRISPR-Cas9 knockout models or pharmacological inhibitors. Molecular dynamics simulations (e.g., GROMACS) can probe binding modes to predicted targets .

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